molecular formula C23H25N3O7S2 B2699773 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate CAS No. 877651-82-6

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

Cat. No.: B2699773
CAS No.: 877651-82-6
M. Wt: 519.59
InChI Key: AVQLFHOGQXMYFV-UHFFFAOYSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a structurally complex molecule integrating multiple heterocyclic and aromatic systems. Its core structure comprises:

  • A 1,3,4-thiadiazole ring substituted at the 5-position with a 2-ethylbutanamido group.
  • A thioether linkage connecting the thiadiazole to a 4-oxo-4H-pyran moiety.
  • A 2,3-dimethoxybenzoate ester attached to the pyran ring at the 3-position.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7S2/c1-5-13(6-2)20(28)24-22-25-26-23(35-22)34-12-14-10-16(27)18(11-32-14)33-21(29)15-8-7-9-17(30-3)19(15)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLFHOGQXMYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate typically involves multi-step synthetic routes. The process often starts with the preparation of the core thiadiazole moiety, followed by its functionalization with the 2-ethylbutanamido group. Subsequent steps involve the formation of the pyran ring and its functionalization, finally attaching the 2,3-dimethoxybenzoate group through esterification reactions under controlled conditions.

Industrial Production Methods: Industrial production methods leverage large-scale synthesis techniques, optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Key steps include robust purification processes like recrystallization and chromatography to ensure the desired product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions include specific temperature ranges (often between -10°C to 80°C) and solvents like dichloromethane or ethanol to facilitate these transformations.

Major Products: The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce thiols or amines. Substitution reactions can lead to various derivatives, adding further complexity to its chemical profile.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit notable antimicrobial properties. The incorporation of the thiadiazole ring has been linked to enhanced efficacy against various pathogens. Studies have shown that compounds similar to this one demonstrate significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics or antifungal agents.

Antioxidant Properties

The presence of multiple functional groups in this compound contributes to its potential antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can help prevent oxidative stress-related diseases such as cancer and cardiovascular disorders .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, particularly acetylcholinesterase. Enzyme inhibitors are vital in treating conditions like Alzheimer's disease, where the inhibition of acetylcholinesterase can improve cognitive function by increasing acetylcholine levels in the brain .

Synthesis and Characterization

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate typically involves several key steps:

  • Formation of the Thiadiazole Ring: This can be achieved through reactions involving thiosemicarbazide and carboxylic acid derivatives.
  • Thiomethylation: The introduction of the thiomethyl group is performed using chloromethyl methyl sulfide.
  • Cyclization to Form the Pyran Ring: A condensation reaction is used to form the 4-oxo-4H-pyran structure.
  • Esterification: The final step involves esterifying the pyran derivative with 2,3-dimethoxybenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) .

Characterization Techniques

The synthesized compound is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

These methods confirm the structure and purity of the compound.

Case Study 1: Antimicrobial Evaluation

A study conducted on similar thiadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, showcasing their potential as new antimicrobial agents .

Case Study 2: Acetylcholinesterase Inhibition

In vitro studies have shown that compounds structurally related to this one exhibit strong inhibitory effects on acetylcholinesterase activity. This suggests potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action for 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety can bind to metal ions, potentially inhibiting metalloenzymes. The benzoate ester may interact with cellular membranes, affecting permeability and transport mechanisms.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiadiazole-thioether linkage distinguishes it from sulphonamide-linked analogues (e.g., ) and oxadiazole-based systems (e.g., ).
  • Its 2,3-dimethoxybenzoate ester is structurally closer to ethyl benzoate derivatives (e.g., I-6230 ), but the methoxy groups may enhance lipophilicity and membrane permeability compared to unsubstituted esters.
  • Synthesis likely involves multi-step condensation, similar to methods in , but specific protocols remain unverified.

Spectroscopic Characterization

  • Thiadiazole-linked compounds (e.g., ) are characterized by IR peaks for N-H (3100–3300 cm$ ^{-1} $) and C=S (1050–1250 cm$ ^{-1} $), while $ ^1H $ NMR reveals pyran and benzoate protons (δ 6.5–8.5 ppm for aromatic signals).
  • Ethyl benzoate derivatives (e.g., ) show ester carbonyl IR stretches (~1700 cm$ ^{-1} $) and triplet signals for ethyl groups in NMR (δ 1.2–4.3 ppm).
  • The target compound’s 2-ethylbutanamido group would produce distinct NMR signals for alkyl chains (δ 0.8–2.5 ppm) and an amide proton (δ ~8.0 ppm) .

Bioactivity and Therapeutic Potential

  • Thiadiazole derivatives exhibit broad bioactivity, including antimicrobial and anti-inflammatory effects . For example, sulphonamide-thiadiazole hybrids show promise in targeting enzymes like carbonic anhydrase .
  • Pyran-4-one moieties are associated with antioxidant and anticancer activity, as seen in flavonoid analogues .

Gaps in Knowledge:

  • No direct data on the target compound’s bioactivity.
  • Structural analogy suggests possible enzyme inhibition (e.g., cyclooxygenase or kinases) or redox modulation, but empirical validation is required.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a complex organic molecule known for its diverse biological activities. It incorporates a thiadiazole derivative and a pyran moiety, which are recognized for their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and various biological studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C19H24N4O5S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_5\text{S}

The synthesis typically involves several key steps:

  • Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized from thiosemicarbazide and carboxylic acid derivatives.
  • Amide Coupling : The ethylbutanamido group is introduced through an amide coupling reaction.
  • Pyranone Ring Formation : A cyclization reaction involving β-keto esters leads to the formation of the pyranone ring.

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. Research indicates that This compound exhibits significant antibacterial effects against various strains of bacteria. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, which is attributed to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Antioxidant Activity

The compound has demonstrated antioxidant properties in various assays. Its ability to scavenge free radicals suggests a protective role against oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

The mechanism of action involves multiple pathways:

  • Enzyme Inhibition : The thiadiazole moiety may interact with metal ions in enzyme active sites, inhibiting key biological processes.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative damage in cells.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound revealed that it significantly inhibited bacterial growth in both planktonic and biofilm states. The research utilized various concentrations and confirmed its effectiveness against resistant strains.

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cytotoxicity, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μg/mL.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 1,3,4-thiadiazole and pyranone moieties in this compound?

  • Methodological Answer : The 1,3,4-thiadiazole core can be synthesized via cyclization of thiosemicarbazides under acidic conditions (e.g., using POCl₃ or H₂SO₄). For the pyran-4-one fragment, a common approach involves the cyclocondensation of β-ketoesters with aldehydes. The thioether linkage between the thiadiazole and pyranone moieties is typically achieved using a thiol-containing spacer (e.g., mercaptomethyl groups) under basic conditions (K₂CO₃/DMF) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiadiazole protons at δ 8.5–9.5 ppm, pyranone carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate purity by comparing experimental and calculated C, H, N, S percentages (deviation < 0.4%) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) is effective for separating polar byproducts. Recrystallization from ethanol or acetonitrile improves crystallinity. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural analysis?

  • Methodological Answer :

  • Variable-Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the 2,3-dimethoxybenzoate group).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What experimental designs are suitable for evaluating the compound’s biological activity in silico?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related kinases). Validate docking poses with MD simulations (GROMACS) to assess stability .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Q. How can reaction conditions be optimized to improve yield in the coupling of the thiadiazole and pyranone units?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF, acetone) to balance reactivity and solubility.
  • Catalyst Optimization : Evaluate bases (e.g., K₂CO₃ vs. Et₃N) and transition-metal catalysts (e.g., CuI for thiol-alkyne click chemistry) .
  • DoE (Design of Experiments) : Use factorial design to identify critical variables (temperature, stoichiometry) .

Q. What strategies address low reproducibility in multi-step syntheses of structurally analogous compounds?

  • Methodological Answer :

  • Intermediate Characterization : Isolate and fully characterize all intermediates (e.g., 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol) to ensure consistency.
  • Reaction Monitoring : Employ in-situ IR or HPLC to track reaction progress and detect side products .

Data Contradiction and Validation

Q. How should researchers interpret conflicting biological activity data between in vitro assays and computational predictions?

  • Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., ATP levels, cell passage number).
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking scores and account for solvation effects .

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